molecular formula C22H27N3O3S B10918213 1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10918213
M. Wt: 413.5 g/mol
InChI Key: WMFFGJURFMFLJI-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Uniqueness: 1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a piperazine ring, sulfonylphenyl group, and pyrrolidinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O3S/c1-18-4-6-19(7-5-18)17-23-13-15-24(16-14-23)29(27,28)21-10-8-20(9-11-21)25-12-2-3-22(25)26/h4-11H,2-3,12-17H2,1H3

InChI Key

WMFFGJURFMFLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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